molecular formula C17H19NO3 B195748 Coclaurine CAS No. 486-39-5

Coclaurine

Cat. No. B195748
CAS RN: 486-39-5
M. Wt: 285.34 g/mol
InChI Key: LVVKXRQZSRUVPY-HNNXBMFYSA-N
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Description

Coclaurine is a nicotinic acetylcholine receptor antagonist which has been isolated from a variety of plant sources including Nelumbo nucifera, Sarcopetalum harveyanum, Ocotea duckei, and others . It belongs to the class of tetrahydroisoquinoline alkaloids .


Synthesis Analysis

Coclaurine is a key enzyme in the pathway to (S)-reticulene, installing the N-methyl substituent that is essential for the bioactivity of many Benzylisoquinoline alkaloids (BIAs) . The biosynthesis of BIAs proceeds via a common pathway from tyrosine to (S)-reticulene . In planta labeling experiments and in vitro assays with recombinant enzymes and plant protein extracts showed that dopamine and 4-hydroxyphenylacetaldehyde derived from l-tyrosine serve as precursors for the formation of (R,S)-norcoclaurine in sacred lotus .


Molecular Structure Analysis

The molecular formula of Coclaurine is C17H19NO3 . The structure of Coclaurine reveals a mixed α/β structure comprising seven twisted β-strands surrounded by twelve α-helices . Sequence comparisons and the model indicate an N-terminal catalytic Core domain and a C-terminal domain, of which the latter forms a pocket for coclaurine .


Chemical Reactions Analysis

Coclaurine is a simple alkaloid that constitutes a small proportion of alkaloid phytochemicals and is often derived chemically from tryptophan, tyrosine or phenylalanine amino acids with aromatic side chains .


Physical And Chemical Properties Analysis

The molecular weight of Coclaurine is 285.34 g/mol . The compound is a conjugate base of a (S)-coclaurinium . It is an enantiomer of a ®-coclaurine .

Scientific Research Applications

Biosynthesis and Chemical Structure

  • Coclaurine is derived from the intermediate norcoclaurine and is a specific precursor to major classes of isoquinoline alkaloids like protoberberines, benzophenanthridines, and morphinandienones (Stadler et al., 1987).
  • The crystal structure and absolute configuration of coclaurine were determined, confirming its D-configuration, which correlates with circular dichroism measurements (Fridrichsons & Mathieson, 1968).

Pharmacological Potential

  • Coclaurine exhibits potent anti-HIV activity, indicating potential as an anti-AIDS agent (Kashiwada et al., 2005).
  • It has been studied for its potential as an antihypertensive agent, with derivatives showing calcium channel blocking and adrenergic antagonist activities (Iturriaga-Vásquez et al., 2003).

Neurological Effects

  • Effects on central dopaminergic systems have been observed with d-coclaurine, suggesting neuroleptic-like properties (Watanabe et al., 1981).

Reproductive Health

  • Coclaurine induces estrogen receptor α, playing a role in the development of pre-ovulation follicles (Noviyanti et al., 2020).

Antioxidant Properties

  • The antioxidative properties of coclaurine have been compared with other alkaloids, indicating its potential as an antioxidant (Cassels et al., 1995).

Metabolic and Cellular Effects

  • Coclaurine N-methyltransferase, involved in isoquinoline alkaloid biosynthesis, has been characterized, highlighting its role in metabolic pathways (Choi et al., 2002).

Future Directions

Coclaurine, along with other plant-based alkaloids, has been reported as active or potentially active in cancer treatment within the past 4 years (2017–2020), both in preclinical research and/or in clinical trials . This suggests that Coclaurine and other similar alkaloids could be potential candidates for future cancer drug development .

properties

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVKXRQZSRUVPY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197561
Record name Coclaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coclaurine

CAS RN

486-39-5
Record name Coclaurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coclaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coclaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COCLAURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1576313Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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